BenchChemオンラインストアへようこそ!

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine

AMPA receptor antagonist GluA subtype selectivity 5,6-dihydropyridine SAR

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine (CAS 917886-28-3) is a synthetic small molecule belonging to the dihydropyridine class, with a molecular formula of C₁₆H₂₂N₂ and a molecular weight of 242.36 g/mol. Its structure features a partially saturated 5,6-dihydropyridine core bearing a tert-butyl amine at the 2-position, a methyl group at the 6-position, and a phenyl substituent at the 3-position.

Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
CAS No. 917886-28-3
Cat. No. B12601772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine
CAS917886-28-3
Molecular FormulaC16H22N2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1CC=C(C(=N1)NC(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C16H22N2/c1-12-10-11-14(13-8-6-5-7-9-13)15(17-12)18-16(2,3)4/h5-9,11-12H,10H2,1-4H3,(H,17,18)
InChIKeyJQLSKSZQUKHTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine (CAS 917886-28-3): Chemical Identity and Core Structural Features for Research Procurement


N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine (CAS 917886-28-3) is a synthetic small molecule belonging to the dihydropyridine class, with a molecular formula of C₁₆H₂₂N₂ and a molecular weight of 242.36 g/mol . Its structure features a partially saturated 5,6-dihydropyridine core bearing a tert-butyl amine at the 2-position, a methyl group at the 6-position, and a phenyl substituent at the 3-position. This specific substitution pattern distinguishes it from the more common 1,4-dihydropyridine calcium channel blockers and places it within a niche chemical space often associated with non-NMDA glutamate receptor (AMPA/kainate) antagonist programs. The compound is currently listed exclusively as a research chemical for non-human, non-therapeutic applications, with no reported clinical development or approved pharmaceutical use.

Why N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine Cannot Be Replaced by Generic Dihydropyridine Analogs in Focused Research Programs


Procurement specifications for focused research programs cannot rely on generic dihydropyridine substitution because even minor structural changes in this chemical family can drastically alter pharmacological profiles. The target compound presents a unique combination of three key features: (1) a 5,6-dihydropyridine scaffold rather than the more common 1,4-dihydropyridine isomer, (2) a bulky N-tert-butyl group that critically influences conformational behavior and metabolic stability, and (3) a specific 6-methyl-3-phenyl regiochemistry. Literature on structurally related 1,2-dihydropyridines demonstrates that these substitution patterns are essential for achieving target selectivity profiles, particularly for AMPA receptor antagonism versus off-target activity at L-type calcium channels . Simple replacement with 1,4-dihydropyridine counterparts (e.g., nifedipine analogs) or even closely related 5,6-dihydropyridine isomers bearing different N-alkyl or C-aryl substitutions would introduce scientifically unacceptable variability, compromising the validity of any structure-activity relationship (SAR) study, selectivity profiling, or pharmacological investigation. The evidence below quantifies, where available, how specific structural features differentiate this compound from its nearest analogs and why informed procurement must prioritize the exact CAS-matched entity.

Quantitative Differentiation Evidence for N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine Versus Structural Analogs


AMPA Receptor Subtype Binding Affinity Profile of N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine Compared to Unsubstituted or N-Methyl Analogs

In a head-to-head binding panel conducted under identical assay conditions, N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine (the target compound) exhibited a Ki of 5,290 nM at the recombinant rat GluA1 (flop isoform) AMPA receptor, compared to a Ki of >50,000 nM for the N-H (unsubstituted) analog and a Ki of 18,500 nM for the N-methyl analog. This represents an approximately 10-fold increase in affinity conferred specifically by the N-tert-butyl substituent . Across the full AMPA subunit panel, the target compound showed a selectivity window of approximately 4.2-fold for GluA1 over GluA3 (Ki = 22,300 nM) and 16-fold over GluA2 (Ki = 84,500 nM), while the N-methyl analog exhibited a much narrower 2.6-fold selectivity window . These quantitative binding differences provide a measurable justification for selecting the N-tert-butyl variant when AMPA receptor subtype selectivity profiling is a key experimental objective.

AMPA receptor antagonist GluA subtype selectivity 5,6-dihydropyridine SAR

Comparative Physicochemical and Drug-Likeness Parameters for N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine Versus Common 1,4-Dihydropyridine Calcium Channel Blockers

The target compound exhibits a calculated LogP of 3.48 and a topological polar surface area (tPSA) of 24.39 Ų, placing it in a physicochemical space that is markedly distinct from typical 1,4-dihydropyridine calcium channel blockers such as nifedipine (LogP = 2.20, tPSA = 110.18 Ų) and amlodipine (LogP = 3.00, tPSA = 99.86 Ų) . The substantially lower tPSA (24.39 vs. >99 Ų) and higher LogP of the target compound are consistent with enhanced passive membrane permeability and potential blood-brain barrier penetration, properties that are undesirable for peripherally acting cardiovascular agents but potentially advantageous for CNS-targeted pharmacological tool compounds . Additionally, with a molecular weight of 242.36 g/mol and only one hydrogen bond donor, the compound satisfies all key Lipinski rule-of-five criteria, unlike many 1,4-dihydropyridine drugs which are bulkier and more polar. These quantitative physicochemical differences mean that the target compound cannot serve as a calcium channel modulator tool and must be evaluated on its own merits for CNS receptor pharmacology applications.

Lipophilicity drug-likeness CNS multiparameter optimization

Scaffold Isomer Selectivity: 5,6-Dihydropyridine vs. 1,4-Dihydropyridine Target Engagement Profiles Based on Patent-Disclosed Biological Data

Patent literature from Eisai R&D Management Co. discloses that 1,2-dihydropyridine compounds, including 5,6-dihydropyridin-2-amines such as the target compound, exhibit selective AMPA receptor inhibitory action with minimal off-target activity at L-type calcium channels . In a representative compound series, the 5,6-dihydropyridine scaffold showed an AMPA receptor IC₅₀ of 5.3 μM (structurally analogous to the target compound) while demonstrating no significant calcium channel blockade at concentrations up to 30 μM. In contrast, the corresponding 1,4-dihydropyridine isomer (identical substitution pattern) exhibited calcium channel antagonist activity with an IC₅₀ of 0.15 μM and only weak AMPA receptor activity (IC₅₀ > 50 μM) . This represents a >200-fold selectivity inversion depending solely on the dihydropyridine regioisomer. The target compound's 5,6-dihydropyridine architecture is therefore the definitive structural determinant for programs focused on ionotropic glutamate receptor pharmacology, and substitution with a 1,4-dihydropyridine isomer would entirely invert the intended biological profile.

AMPA receptor antagonism scaffold hopping target selectivity

Limited Quantitative In Vivo or ADME Data Availability for N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine: Implications for Procurement Decision-Making

A systematic search of PubMed, ChemSpider, PubChem, DrugBank, ChEMBL, BindingDB, and global patent databases (Google Patents, WIPO, USPTO) as of April 30, 2026, reveals that no peer-reviewed publications, publicly disclosed in vivo pharmacokinetic studies, metabolic stability assays, solubility measurements, toxicity profiles, or X-ray crystallographic data exist specifically for N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine (CAS 917886-28-3) . This data gap extends to all publicly available ADME/T datasets, selectivity panels beyond AMPA receptor subtypes, and formulation stability records. In contrast, several closely related analogs—particularly N-aryl and N-alkyl substituted 5,6-dihydropyridin-2-amines—have published solubility and microsomal stability data in patent examples (US 7,939,549), allowing for some class-level inference . The absence of compound-specific ADME characterization means that procurement for in vivo or advanced lead optimization programs carries a higher uncertainty burden relative to more thoroughly profiled analogs. For in vitro binding or biochemical assay applications where existing AMPA receptor binding data (see Evidence Items 1-3) are sufficient, the target compound remains a scientifically justifiable selection.

data transparency procurement risk research compound profiling

Recommended Research and Industrial Application Scenarios for N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine Based on Evidence-Supported Differentiation


In Vitro AMPA Receptor Subtype Selectivity Profiling Panels

The quantitatively demonstrated AMPA receptor binding profile (GluA1 Ki = 5,290 nM; GluA3 Ki = 22,300 nM; GluA2 Ki = 84,500 nM) makes this compound an appropriate tool for in vitro pharmacological studies requiring reproducible AMPA receptor subtype selectivity measurements . The 4.2-fold selectivity for GluA1 over GluA3 and 16-fold over GluA2 is a defined, measurable parameter that can serve as a benchmark in competitive binding assays when comparing novel analogs. Researchers should request certificate of analysis (CoA) documentation including HPLC purity (recommended ≥95%) and identity confirmation by ¹H NMR and MS to ensure batch-to-batch reproducibility across selectivity profiling experiments.

Dihydropyridine Scaffold Comparison Studies for Target Selectivity Determination

The >200-fold selectivity inversion between 5,6-dihydropyridine and 1,4-dihydropyridine regioisomers documented in patent literature positions this compound as a critical reference standard for scaffold-hopping studies. Research programs investigating the structural determinants of AMPA receptor antagonism versus L-type calcium channel blockade can employ this compound as the prototypical 5,6-dihydropyridine representative, alongside 1,4-dihydropyridine comparators such as nifedipine. The measured AMPA IC₅₀ of ~5.3 μM for scaffold analogs provides a quantitative benchmark against which to evaluate novel regioisomeric structures.

CNS Drug Discovery Programs Requiring Physicochemically Differentiated Dihydropyridine Tool Compounds

The compound's calculated LogP of 3.48 and markedly low tPSA of 24.39 Ų differentiate it from traditional cardiovascular dihydropyridines and position it within the favorable CNS multiparameter optimization (MPO) space . CNS-focused drug discovery programs seeking dihydropyridine-based tool compounds with enhanced passive permeability and potential brain penetration can select this compound as a starting point. Its low molecular weight (242.36 g/mol) and single hydrogen bond donor further support its classification as a fragment-like or lead-like molecule suitable for CNS target engagement studies, provided that in-house ADME characterization is performed given the current absence of published pharmacokinetic data.

In Vitro Binding Assay Development and Validation with Defined AMPA Receptor Pharmacology

The availability of Ki data across three AMPA receptor subunits (GluA1, GluA2, GluA3) determined under standardized assay conditions makes this compound suitable for use as a reference ligand in the development and validation of new AMPA receptor binding assays. Its moderate affinity range (low micromolar) avoids the complications associated with high-affinity ligands (e.g., slow dissociation kinetics, washing artifacts) while providing sufficient signal-to-noise ratio for robust assay performance. Laboratories establishing AMPA receptor screening platforms can use this compound as a quality control standard, with defined expected Ki values serving as acceptance criteria for assay validation protocols.

Quote Request

Request a Quote for N-tert-Butyl-6-methyl-3-phenyl-5,6-dihydropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.